molecular formula C9H9Cl2NO B1604560 2-chloro-N-(3-chloro-2-methylphenyl)acetamide CAS No. 99585-94-1

2-chloro-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B1604560
CAS No.: 99585-94-1
M. Wt: 218.08 g/mol
InChI Key: QJZOMYDYUYMZGL-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chloro-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H9Cl2NO It is a derivative of acetamide, where the amide nitrogen is substituted with a 3-chloro-2-methylphenyl group and the acetamide carbon is substituted with a chlorine atom

Biochemical Analysis

Biochemical Properties

2-chloro-N-(3-chloro-2-methylphenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are essential for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction. Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies. Threshold effects are also observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Additionally, it may influence the activity of cofactors required for enzymatic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via organic anion transporters and distributed to various tissues based on its affinity for specific binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide typically involves the reaction of 3-chloro-2-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chloro-2-methylaniline+chloroacetyl chlorideThis compound\text{3-chloro-2-methylaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 3-chloro-2-methylaniline+chloroacetyl chloride→this compound

The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the acetamide carbon can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-chloro-2-methylaniline and chloroacetic acid.

    Oxidation and Reduction: While the compound itself is relatively stable, the aromatic ring can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia can be used in solvents like ethanol or water.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the aromatic ring.

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include substituted amides, thioamides, or ethers.

    Hydrolysis: The major products are 3-chloro-2-methylaniline and chloroacetic acid.

    Oxidation: Oxidation of the aromatic ring can lead to the formation of quinones or other oxidized derivatives.

Scientific Research Applications

2-chloro-N-(3-chloro-2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a useful building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition, particularly in the context of amide bond hydrolysis.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs with antimicrobial or anticancer properties.

    Industry: It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chlorophenyl)acetamide
  • 2-chloro-N-(2-methylphenyl)acetamide
  • 2-chloro-N-(4-chlorophenyl)acetamide

Uniqueness

2-chloro-N-(3-chloro-2-methylphenyl)acetamide is unique due to the presence of both chlorine and methyl substituents on the aromatic ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, as well as distinct biological activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-(3-chloro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZOMYDYUYMZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280218
Record name 2-chloro-N-(3-chloro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99585-94-1
Record name 2-chloro-N-(3-chloro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3'-DICHLORO-ORTHO-ACETOTOLUIDIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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